5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyridine ring fused to a pyran ring, making it a unique structure with promising properties.
Mechanism of Action
Target of Action
Related compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It’s known that the compound forms complex hydrogen bonding structures, contributing to its structural and chemical properties .
Result of Action
Related compounds have shown significant antibacterial and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one typically involves the annulation of the pyran ring to an existing pyridine ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. This process can be initiated using reagents such as p-toluenesulfonic acid or acetic anhydride in the presence of perchloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in developing new antibacterial and antioxidant agents.
Pharmaceutical Applications: It has been used as a precursor for synthesizing polyheterocyclic ring systems, contributing to the development of new pharmaceuticals.
Photophysical Applications: Studies have demonstrated its diverse redox and emission properties, making it useful in organic light-emitting devices.
Material Science: The compound’s unique structure allows for the synthesis of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-pyrazolo[3,4-b]pyridine: Structurally related and exhibits similar hydrogen-bonding properties.
7-azaindazole-chalcone derivatives: Known for their anti-inflammatory and analgesic activities.
6-bromo-imidazo[4,5-b]pyridine: Potential as tyrosyl-tRNA synthetase inhibitors.
Uniqueness
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one stands out due to its unique fused pyridine and pyran ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in medicinal chemistry, pharmaceuticals, and material science highlight its uniqueness.
Properties
IUPAC Name |
5-bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-6-1-2-12-4-5(6)3-10-8(7)11/h3H,1-2,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJXDHVZJBDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CNC(=O)C(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.